Manganese naphthenate

Description

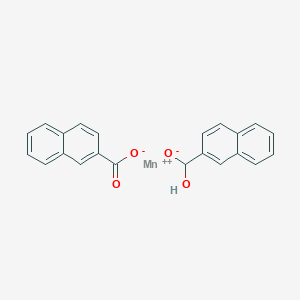

Structure

2D Structure

Properties

IUPAC Name |

hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHHDQLPCRKOU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-93-2 | |

| Record name | Naphthenic acids, manganese salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis and Characterization of Manganese Naphthenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese naphthenate. It details two primary synthesis methodologies: a double decomposition reaction and a direct reaction pathway. This document outlines step-by-step experimental protocols for each method. Furthermore, it describes the key analytical techniques for the characterization of the final product, including titrimetric analysis for manganese content, Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is a metal-organic compound consisting of a central manganese ion coordinated to naphthenate ligands. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum. Due to its catalytic properties, this compound finds applications as a drier in paints, varnishes, and inks, where it accelerates the oxidative drying process.[1] It is also utilized in various organic syntheses as a catalyst.[2] The synthesis of this compound can be achieved through different routes, primarily through the double decomposition of a manganese salt with a naphthenate salt or by the direct reaction of a manganese compound with naphthenic acid.[3]

This guide provides detailed protocols for both synthesis methods and the subsequent characterization of the product, aimed at researchers and professionals in chemistry and drug development who require a thorough understanding of this compound.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the double decomposition method and the direct reaction method.

Double Decomposition Method

This method involves the reaction of a water-soluble manganese salt with a water-soluble naphthenate salt, typically sodium or potassium naphthenate. The water-insoluble this compound then precipitates out of the solution.[3]

Materials:

-

Naphthenic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Manganese(II) Chloride (MnCl₂) or Manganese(II) Sulfate (MnSO₄)

-

Deionized Water

-

Organic Solvent (e.g., Mineral Spirits, Toluene)

Procedure:

-

Preparation of Sodium Naphthenate:

-

In a reaction vessel, dissolve a specific molar amount of naphthenic acid in deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution while stirring to neutralize the naphthenic acid and form sodium naphthenate. The reaction is exothermic.

-

Continue stirring until a clear, homogeneous solution of sodium naphthenate is obtained.

-

-

Precipitation of this compound:

-

In a separate beaker, prepare an aqueous solution of a manganese(II) salt (e.g., MnCl₂ or MnSO₄).

-

Slowly add the manganese salt solution to the sodium naphthenate solution with vigorous stirring.

-

A precipitate of this compound will form immediately.

-

Heat the mixture to 80-90°C and maintain this temperature for approximately 90 minutes to ensure complete reaction and improve the filterability of the precipitate.[4]

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated this compound using a Buchner funnel.

-

Wash the precipitate thoroughly with hot deionized water to remove any unreacted salts and byproducts.[5]

-

Dry the product in a vacuum oven at a temperature below its decomposition point.

-

-

Dissolution (Optional):

-

For many applications, the this compound is used as a solution. Dissolve the dried product in a suitable organic solvent, such as mineral spirits, to the desired concentration.[6]

-

Direct Reaction Method

This method involves the direct reaction of a manganese oxygen compound, such as manganese(II) hydroxide (Mn(OH)₂) or manganese(II) oxide (MnO), with naphthenic acid. The reaction is typically carried out at an elevated temperature to drive off the water formed during the reaction.[7]

Materials:

-

Manganese(II) Hydroxide (Mn(OH)₂) or Manganese(II) Oxide (MnO), finely powdered

-

Naphthenic Acid

-

Inert Solvent with a high boiling point (e.g., mineral oil, xylene)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, add a specific molar amount of naphthenic acid and the inert solvent.

-

Slowly add a stoichiometric amount of finely powdered manganese(II) hydroxide or oxide to the mixture with continuous stirring.[7]

-

-

Reaction:

-

Heat the mixture to a temperature of approximately 120-140°C.[7]

-

Maintain this temperature and continue stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

The reaction is complete when no more water is collected.

-

-

Purification:

-

Allow the reaction mixture to cool.

-

If necessary, filter the hot solution to remove any unreacted manganese compound or solid impurities.

-

The resulting solution is the this compound dissolved in the inert solvent.

-

References

- 1. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4227020A - Method of preparing naphthenic acids - Google Patents [patents.google.com]

- 5. US2095508A - Process of manufacturing naphthenates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Manganese Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese naphthenate is a complex organometallic compound, technically a manganese salt of naphthenic acids. Naphthenic acids themselves are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Due to its catalytic activity, this compound is widely used as an oxidative catalyst, most notably as a "drier" or "siccative" in oil-based paints, inks, and varnishes, where it accelerates the curing process.[1][2] Its function lies in its ability to catalyze the autoxidation of unsaturated fatty acids present in alkyd resins, promoting the formation of a solid, durable film.[3][4] Understanding the spectroscopic characteristics of this compound is crucial for quality control, mechanistic studies, and the development of new catalytic applications.

This guide provides a comprehensive overview of the spectroscopic analysis of this compound, including typical data from various analytical techniques, detailed experimental protocols, and a visualization of its catalytic mechanism.

Data Presentation: Spectroscopic Data Summary

Given that this compound is a complex mixture rather than a single chemical entity, the spectroscopic data presented below are representative of the types of signals and ranges expected for commercial-grade this compound and its constituent components.

Table 1: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2950-2850 | Strong | C-H stretching vibrations of alkyl chains in naphthenic acid ligands | [5] |

| ~1700-1750 | Weak (often absent) | C=O stretching of free carboxylic acid (uncoordinated naphthenic acid) | |

| ~1540-1610 | Strong | Asymmetric COO⁻ stretching of the carboxylate group coordinated to Mn | [6] |

| ~1400-1450 | Medium-Strong | Symmetric COO⁻ stretching of the coordinated carboxylate group | [6] |

| ~1460 | Medium | CH₂ scissoring | |

| ~1380 | Medium | CH₃ symmetric bending | |

| Below 700 | Weak-Medium | Mn-O stretching and other metal-ligand vibrations |

Note: The positions of the carboxylate stretching bands are diagnostic for the coordination mode of the ligand to the metal center.

Table 2: Representative UV-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Reference |

| ~400-500 | Variable, typically low | d-d transitions of the Mn(II) or Mn(III) center | [7][8] |

| Below 350 | Strong | Ligand-to-metal charge transfer (LMCT) bands | [9] |

Note: The UV-Vis spectrum of this compound is often broad and can be influenced by the specific composition of the naphthenic acids and the oxidation state of the manganese. Quantitative analysis is often performed by monitoring the absorbance at a specific wavelength after forming a more intensely colored complex.[10][11]

Table 3: Representative Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the paramagnetic nature of manganese (II) (d⁵, high spin) and manganese (III) (d⁴), obtaining high-resolution NMR spectra of this compound is challenging. The unpaired electrons cause significant line broadening and large chemical shift ranges.[12][13]

| Nucleus | Chemical Shift Range (ppm) | Observations | Reference |

| ¹H | Very broad, -100 to +100 | Signals are often broadened beyond detection. Analysis typically focuses on the diamagnetic ligand (naphthenic acid) before complexation. | [9][14] |

| ¹³C | Very broad | Similar to ¹H NMR, signals are significantly broadened. | [15] |

For practical purposes, NMR is more suited for characterizing the naphthenic acid raw material rather than the final this compound product.

Table 4: Representative Mass Spectrometry (MS) Data

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing metal carboxylates.[16] The mass spectrum of this compound will show a complex pattern of peaks corresponding to the various naphthenic acid ligands and their complexes with manganese.

| m/z Ratio | Assignment | Reference |

| Variable | [Mn(RCOO)₂ + H]⁺ or [Mn(RCOO) + Solvent]⁺ | Clusters representing manganese bound to two or one naphthenate ligand, respectively. "R" represents the various cycloaliphatic structures of the naphthenic acids. |

| Variable | [RCOOH + H]⁺ | Protonated free naphthenic acids present in the sample. |

| Variable | Fragmentation ions | Loss of CO₂ or parts of the alkyl chain from the naphthenate ligands. |

Note: The complex nature of the naphthenic acid mixture results in a forest of peaks rather than a few distinct signals.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound, particularly the coordinated carboxylate group.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply a small amount of the this compound sample directly onto the ATR crystal. If the sample is highly viscous, it can be slightly warmed to facilitate application.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

The resulting spectrum should be analyzed for the presence of the characteristic carboxylate stretching bands.[6]

UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Objective: To determine the concentration of manganese in a sample, often by converting it to a more strongly absorbing species.

Methodology (based on conversion to Permanganate): [11][17]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., mineral spirits).

-

Digestion: Digest the sample with a mixture of strong acids (e.g., nitric acid and sulfuric acid) to destroy the organic matrix and release the manganese ions into the aqueous solution. This step should be performed in a fume hood with appropriate safety precautions.

-

Oxidation: Oxidize the Mn²⁺ ions to the intensely colored permanganate (B83412) ion (MnO₄⁻) using an oxidizing agent such as potassium periodate (B1199274) (KIO₄) in an acidic solution.

-

Quantitative Measurement:

-

Transfer the resulting purple solution to a volumetric flask and dilute to a known volume with deionized water.

-

Prepare a series of standard solutions of known manganese concentrations and subject them to the same oxidation procedure.

-

Measure the absorbance of the standard solutions and the sample solution at the λmax of the permanganate ion (~525 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve of absorbance versus manganese concentration for the standard solutions.

-

Determine the concentration of manganese in the sample solution from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the organic ligand structure (naphthenic acids). Due to the paramagnetic nature of manganese, this protocol is for the analysis of the diamagnetic starting material.

Methodology (¹H and ¹³C NMR of Naphthenic Acids):

-

Sample Preparation: Dissolve approximately 10-20 mg of the naphthenic acid mixture in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative ratios of different types of protons and carbons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To characterize the distribution of manganese-naphthenate complexes and free naphthenic acids.

-

Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

MS Analysis:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-2000 Da).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize in-source fragmentation.

-

-

Data Analysis: Analyze the resulting spectrum for series of peaks corresponding to [Mn(RCOO)₂ + H]⁺, [Mn(RCOO) + Solvent]⁺, and [RCOOH + H]⁺, where "R" represents the diverse alkyl groups of the naphthenic acids.

Mandatory Visualization

Catalytic Cycle of this compound in Oxidative Drying

The primary role of this compound in paints is to catalyze the oxidative cross-linking of unsaturated fatty acid chains in alkyd resins. This process proceeds via a free-radical mechanism, which can be summarized in the following catalytic cycle.

Experimental Workflow for UV-Vis Analysis

This workflow outlines the key steps for determining the manganese content in a sample using UV-Vis spectroscopy.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. pcimag.com [pcimag.com]

- 3. mdpi.com [mdpi.com]

- 4. Autoxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge | PLOS One [journals.plos.org]

- 8. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 9. web.vu.lt [web.vu.lt]

- 10. atlantis-press.com [atlantis-press.com]

- 11. journal.environcj.in [journal.environcj.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. vanderbilt.edu [vanderbilt.edu]

- 19. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Thermal Analysis of Manganese Naphthenate: A Technical Guide Using TGA/DSC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal characterization of manganese naphthenate. While this compound is widely utilized as a drier in paints, coatings, and as a catalyst, detailed public data on its thermal decomposition profile is scarce. This document outlines a robust experimental framework for researchers to conduct TGA/DSC analysis, interpret the resulting data, and understand the thermal decomposition pathways. The methodologies and expected outcomes are based on the established thermal behavior of analogous metal carboxylates and other manganese salts.

Introduction

This compound, a metal salt of naphthenic acid, plays a crucial role as an oxidizing agent and catalyst in various industrial applications. Its thermal stability and decomposition characteristics are critical parameters for process safety, product performance, and formulation development. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide quantitative and qualitative information about the thermal behavior of materials.[1][2][3] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[1][2][3] This guide details the experimental protocols for TGA/DSC analysis of this compound and provides a framework for interpreting the resulting data.

Predicted Thermal Decomposition Pathway

Based on the thermal analysis of other transition metal carboxylates, the decomposition of this compound is anticipated to proceed through a multi-stage process.[4][5] The organic naphthenate ligands are expected to decompose, leading to the formation of manganese oxides as the final residue. The specific oxide formed (e.g., MnO, Mn₂O₃, Mn₃O₄) will likely depend on the atmospheric conditions (inert or oxidative) under which the analysis is performed.

Experimental Protocols

A meticulous experimental setup is crucial for obtaining reliable and reproducible TGA/DSC data. The following protocols are recommended for the thermal analysis of this compound.

Instrumentation and Calibration

-

Instrument: A simultaneous TGA/DSC instrument is recommended to obtain concurrent mass loss and heat flow data.

-

Calibration:

-

Temperature Calibration: Calibrate the instrument using certified reference materials with known melting points (e.g., indium, zinc, aluminum) across the desired temperature range.

-

Mass Calibration: Calibrate the thermobalance using standard calibration weights.

-

Heat Flow Calibration: Calibrate the DSC signal using a standard material with a known enthalpy of fusion, such as indium.

-

Sample Preparation

-

Sample Form: this compound is typically a viscous liquid or a resinous solid.[6] Ensure a representative sample is used. For solid samples, a fine powder is preferred to ensure uniform heat distribution.

-

Sample Mass: Accurately weigh a sample of 5-10 mg into a clean, tared TGA/DSC crucible (e.g., aluminum or alumina).

-

Crucible Type: An open crucible is suitable for allowing the free escape of volatile decomposition products. For more viscous samples, a pinhole lid may be used to prevent sample splashing while still allowing for gas exchange.

TGA/DSC Measurement Parameters

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30 °C) for a few minutes to allow for thermal equilibration.

-

Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 800 °C) at a constant heating rate. A typical heating rate is 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of overlapping thermal events.

-

Final Isothermal Step: An optional isothermal hold at the final temperature can ensure that all decomposition processes are complete.

-

-

Atmosphere:

-

Inert Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This will allow for the study of the pyrolysis behavior of the material.

-

Oxidative Atmosphere: Purge the furnace with dry air or a mixture of oxygen and nitrogen at a constant flow rate (e.g., 50 mL/min) to study the oxidative decomposition of the sample.

-

-

Data Acquisition: Record the sample mass, temperature, time, and heat flow throughout the experiment.

Data Presentation and Interpretation

The quantitative data obtained from the TGA/DSC analysis should be summarized in a clear and structured format for easy comparison and interpretation.

TGA Data

The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.

Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Proposed Evolved Species |

| 1 | 150 - 350 | Value | Value | Volatile organic fragments (hydrocarbons, CO, CO₂) |

| 2 | 350 - 550 | Value | Value | Larger organic fragments |

| Final Residue | > 550 | - | Value | Manganese Oxide (e.g., MnO) |

Table 2: Hypothetical TGA Data for this compound in an Oxidative Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Proposed Evolved Species |

| 1 | 150 - 350 | Value | Value | Volatile organic fragments, CO₂, H₂O |

| 2 | 350 - 500 | Value | Value | CO₂, H₂O |

| Final Residue | > 500 | - | Value | Manganese Oxide (e.g., Mn₂O₃ or Mn₃O₄) |

Note: The values in the tables are placeholders and need to be determined experimentally. The proposed evolved species are based on the expected decomposition of metal carboxylates.

DSC Data

The DSC curve plots the heat flow on the y-axis against the temperature on the x-axis. Endothermic events (e.g., melting, evaporation) result in a downward peak, while exothermic events (e.g., oxidation, decomposition) result in an upward peak.

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy Change (ΔH, J/g) | Atmosphere |

| Endotherm (Decomposition) | Value | Value | Value | Inert |

| Exotherm (Oxidative Decomp.) | Value | Value | Value | Oxidative |

Note: The values in the table are placeholders and need to be determined experimentally.

Visualizations

Experimental Workflow

Caption: Experimental workflow for TGA/DSC analysis of this compound.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a comprehensive framework for the thermal analysis of this compound using TGA/DSC. While specific experimental data is not yet widely available, the outlined protocols and theoretical decomposition pathways offer a solid foundation for researchers to characterize this important industrial chemical. The systematic application of these methods will contribute to a better understanding of the thermal properties of this compound, leading to improved product formulations, enhanced process safety, and new application developments. It is recommended that the evolved gases during decomposition be analyzed using coupled techniques like TGA-FTIR or TGA-MS for a more detailed mechanistic understanding.

References

- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 2. worldoftest.com [worldoftest.com]

- 3. DSC vs. TGA: Roles in Thermal Analysis Explained [navasinstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study on the thermal decomposition of some transition metal carboxylates [ouci.dntb.gov.ua]

- 6. This compound | 1336-93-2 [chemicalbook.com]

Navigating the Labyrinth of Crystal Structures: A Technical Guide to the Determination of Manganese Carboxylate Architectures

While a definitive crystal structure for manganese naphthenate remains elusive due to the inherent complexity of naphthenic acid mixtures, this guide provides an in-depth exploration of the methodologies used to determine the crystal structures of manganese carboxylate complexes. By examining key examples from the scientific literature, we offer researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of this important class of compounds.

The heterogeneous nature of naphthenic acids, which are a complex combination of various cycloaliphatic carboxylic acids, presents a significant hurdle to the formation of single crystals suitable for X-ray diffraction analysis. Consequently, a single, universally agreed-upon crystal structure for "this compound" is not available in the public domain. However, the principles and techniques applied to other manganese carboxylate complexes are directly relevant and provide a robust framework for understanding the potential structural motifs within this compound.

This technical guide will delve into the crystal structure determination of four exemplary manganese carboxylate complexes, showcasing a range of structural dimensionalities and coordination environments.

Case Studies in Manganese Carboxylate Structures

To illustrate the diversity of manganese carboxylate crystal structures, we will examine the following compounds:

-

A Dodecanuclear Manganese Acetate (B1210297) Complex: [Mn₁₂O₁₂(CH₃COO)₁₆(H₂O)₄]·2CH₃COOH·4H₂O, a complex cluster with a mixed-valence manganese core.

-

Manganese Lactate (B86563) Trihydrate: A simple mononuclear manganese(II) complex.

-

A Manganese Quinoline-2-carboxylate Complex: [Mn(quin-2-c)₂(H₂O)₂]₂·Hquin-2-c·2H₂O, demonstrating a hydrogen-bonded supramolecular assembly.

-

A Manganese Malonate Complex: AsPh₄[Mn(mal)₂(H₂O)₂], an example of a mononuclear complex with a bulky counter-ion.

Data Presentation: Crystallographic Data Summary

The following tables summarize the key crystallographic data for our case-study compounds, providing a basis for comparison of their structural parameters.

Table 1: Crystallographic Data for Dodecanuclear Manganese Acetate Complex Derivative [Mn₁₂O₁₂(O₂CCH₂Br)₁₆(H₂O)₄]·4CH₂Cl₂

| Parameter | Value |

| Chemical Formula | C₃₆H₄₈Cl₈Mn₁₂Br₁₆O₄₈ |

| Formula Weight | 4398.56 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 18.6838(5) |

| b (Å) | 18.6838(5) |

| c (Å) | 13.3829(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4671.7(3) |

| Z | 2 |

| R-factor (%) | 6.78 |

Table 2: Crystallographic Data for Manganese Lactate Trihydrate

| Parameter | Value |

| Chemical Formula | C₆H₁₀MnO₆·3H₂O |

| Formula Weight | 287.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

Table 3: Crystallographic Data for Manganese Quinoline-2-carboxylate Complex

Table 4: Crystallographic Data for AsPh₄[Mn(mal)₂(H₂O)₂]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The following sections provide detailed methodologies for the key experiments.

Synthesis and Crystallization

1. Dodecanuclear Manganese Acetate Complex ([Mn₁₂O₁₂(CH₃COO)₁₆(H₂O)₄])

The original synthesis of this complex, as reported by T. Lis, involves the reaction of a manganese(II) salt with potassium permanganate (B83412) in a solution of acetic acid.[1] A more recent and commonly used method is ligand substitution, starting from the pre-formed Mn₁₂-acetate cluster.

-

Ligand Substitution for [Mn₁₂O₁₂(O₂CCH₂Br)₁₆(H₂O)₄]: To a solution of [Mn₁₂O₁₂(O₂CMe)₁₆(H₂O)₄]·2MeCO₂H·4H₂O in a mixture of acetonitrile (B52724) and dichloromethane, an excess of bromoacetic acid is added. The mixture is stirred for a period to allow for the exchange of the acetate ligands with bromoacetate. The solvent is then removed in vacuo. Toluene is added and evaporated to remove residual acetic acid. The resulting solid is then recrystallized.

2. Manganese Lactate Trihydrate

The synthesis of manganese lactate is a straightforward precipitation reaction.[2][3]

-

Procedure: Manganese carbonate is dissolved in a warm aqueous solution of lactic acid. The reaction mixture is stirred until the effervescence ceases and a clear, pale pink solution is obtained. Upon cooling, light pink crystals of manganese lactate trihydrate precipitate from the solution. The crystals can be collected by filtration, washed with cold water, and air-dried.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for single-crystal X-ray diffraction, applicable to manganese carboxylate complexes.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations and potential crystal decay. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, displacement parameters, and overall agreement between the calculated and observed diffraction patterns.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams were generated using the DOT language.

References

- 1. [PDF] Preparation, structure, and magnetic properties of a dodecanuclear mixed-valence manganese carboxylate | Semantic Scholar [semanticscholar.org]

- 2. Preparation, structure, and magnetic properties of a dodecanuclear mixed-valence manganese carboxylate – ScienceOpen [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Manganese Naphthenate (CAS 1336-93-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese naphthenate (CAS 1336-93-2) is an organometallic compound, or more accurately, a complex mixture of manganese salts of naphthenic acids.[1][2] Naphthenic acids are a collection of cycloaliphatic carboxylic acids, primarily derived from the refining of petroleum distillates.[2] Due to its variable oxidation state (primarily Mn(II) and Mn(III)), this compound serves as a highly effective catalyst in a variety of industrial and research applications.[3][4] Its most prominent use is as a primary drier (siccative) in paints, inks, and varnishes, where it accelerates the oxidative cross-linking of drying oils.[3][5][6] Furthermore, its catalytic activity in C-H bond functionalization reactions has garnered interest in the field of organic synthesis and drug development for the late-stage modification of complex molecules.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis and analysis protocols, and key mechanistic pathways.

Chemical and Physical Properties

This compound is not a single, discrete chemical compound but a mixture.[9] Consequently, its physical properties are often described in ranges or as typical values rather than exact points. The "naphthenate" portion consists of various cyclopentyl and cyclohexyl carboxylic acids with differing carbon numbers and degrees of cyclization.[1][10]

A representative structure of a naphthenic acid component is shown below:

Figure 1. Representative Naphthenic Acid Structure.

The general formula for naphthenic acids is CnH2n-zO2, where 'n' is the carbon number and 'z' indicates the hydrogen deficiency due to ring formation.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value / Range | Source(s) |

| CAS Number | 1336-93-2 | [11][12] |

| Appearance | Hard, brown, resinous mass; viscous liquid/paste. | [12] |

| Molecular Formula | Not discrete; a mixture of Mn(CnH2n-zO2)2 | [1][2] |

| Molecular Weight | Variable | [1] |

| Density | ~1.05 g/mL | [13] (Typical for related metal naphthenates) |

| Solubility | Soluble in mineral spirits, hydrocarbons; Insoluble in water. | [12][14][15] |

| Flash Point | 40 °C (104 °F) | [16] |

| Manganese Content | Typically 2% - 6% by weight for commercial solutions. | [11][12][17] |

| Toxicity (Oral, Rat LD50) | > 6000 mg/kg | [16] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are representative and may require optimization based on the specific grade of naphthenic acid and desired final manganese concentration.

Synthesis Protocol 1: Fusion Method

This method involves the direct reaction of a manganese oxide with naphthenic acids at an elevated temperature.[18]

Materials:

-

Naphthenic Acid (technical grade)

-

Manganese(II) Oxide (MnO), finely powdered

-

Mineral spirits (optional, as solvent)

-

Reaction vessel with mechanical stirrer, thermometer, and condenser (equipped for water removal)

Procedure:

-

Charge the reaction vessel with a pre-determined amount of naphthenic acid.

-

Begin vigorous stirring and heat the acid to approximately 80-100 °C.

-

Slowly add a stoichiometric amount of finely powdered manganese(II) oxide to the hot, stirred acid. The amount is calculated based on the acid number of the naphthenic acid.

-

Once the addition is complete, increase the temperature to 120-140 °C to initiate the reaction and drive off the water of reaction.

-

Maintain the temperature and stirring until water evolution ceases, indicating the reaction is complete. This can take several hours.

-

Cool the resulting this compound. If a solution is desired, it can be diluted with mineral spirits during the cooling phase.

-

Filter the hot solution to remove any unreacted manganese oxide.

Figure 2. Workflow for the fusion synthesis of this compound.

Synthesis Protocol 2: Precipitation Method

This method involves a double displacement reaction between a water-soluble manganese salt and sodium naphthenate.[15][19]

Materials:

-

Naphthenic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Manganese(II) Sulfate (B86663) (MnSO₄) or Manganese(II) Chloride (MnCl₂)

-

Deionized Water

-

Beakers, filtration apparatus

Procedure:

-

Prepare Sodium Naphthenate: In a beaker, dissolve naphthenic acid in water with a stoichiometric amount of sodium hydroxide to form a clear aqueous solution of sodium naphthenate.

-

Prepare Manganese Salt Solution: In a separate beaker, prepare an aqueous solution of manganese(II) sulfate.

-

Precipitation: While stirring vigorously, slowly add the manganese(II) sulfate solution to the sodium naphthenate solution. A precipitate of this compound will form immediately.

-

Isolation: Collect the precipitated this compound by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with hot water to remove any soluble inorganic salts (e.g., sodium sulfate).

-

Drying: Dry the product. For commercial preparations, the washed precipitate is often mixed with a plasticizer or solvent and heated to remove the water completely.[19]

Analytical Protocol: Determination of Manganese Content by EDTA Titration

This protocol determines the percentage of manganese in the product via complexometric titration.

Materials:

-

This compound sample

-

0.01 M EDTA standard solution

-

Ammonia (B1221849) buffer solution (pH 10)

-

Ascorbic acid (to prevent air oxidation of Mn(II))

-

Eriochrome Black T indicator

-

Ethanol, water, and acetic acid for sample dissolution[20]

-

Titration apparatus

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, such as ethanol, water, and a small amount of acetic acid.[20]

-

Buffering: Add approximately 0.1 g of ascorbic acid to the sample solution, followed by the ammonia buffer to adjust the pH to ~10.

-

Indication: Add a few drops of Eriochrome Black T indicator to the solution. The solution should turn a wine-red color.

-

Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution.

-

Endpoint: The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

-

Calculation: Calculate the manganese content based on the volume of EDTA titrant used, its molarity, and the initial sample weight.

Signaling Pathways and Catalytic Mechanisms

This compound's utility stems from its ability to catalytically engage in redox cycles, facilitating radical reactions.

Mechanism as a Paint Drier (Autoxidative Polymerization)

As a primary drier, this compound accelerates the curing of coatings containing unsaturated oils (e.g., alkyd resins). The mechanism involves the catalytic decomposition of hydroperoxides, which are naturally formed by the reaction of atmospheric oxygen with the oil's double bonds.[3][5]

The key steps are:

-

Initiation: Atmospheric oxygen attacks the unsaturated fatty acid chains (R-H) to form hydroperoxides (ROOH).

-

Catalytic Decomposition: The manganese catalyst cycles between its Mn(II) and Mn(III) oxidation states to decompose the hydroperoxides into highly reactive free radicals (RO• and ROO•).[3]

-

Propagation: These free radicals initiate a chain reaction, abstracting hydrogen from other fatty acid chains and creating carbon-centered radicals (R•).

-

Cross-linking: The carbon-centered radicals combine with oxygen and each other, forming a durable, cross-linked polymer network, which constitutes the dry paint film.[4][6]

Figure 3. Catalytic cycle of this compound in the autoxidative drying of oils.

Mechanism in C-H Bond Functionalization

In organic synthesis, particularly for drug development, manganese catalysts are used for the late-stage functionalization of C-H bonds. This allows for the direct modification of complex molecules without requiring pre-functionalized substrates.[7][21] While various specific mechanisms exist depending on the ligands and reactants, a common pathway involves the formation of a manganacycle intermediate.[22][23]

A generalized cycle is as follows:

-

Coordination: A directing group on the substrate coordinates to the manganese center.

-

C-H Activation: The manganese catalyst activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) step, forming a five- or seven-membered manganacycle intermediate.[23]

-

Reaction: This intermediate reacts with a coupling partner (e.g., an alkyne, alkene, or azide).[7]

-

Reductive Elimination: The new C-C or C-N bond is formed via reductive elimination, releasing the functionalized product.

-

Catalyst Regeneration: The manganese catalyst is regenerated, completing the cycle.

Figure 4. A generalized catalytic cycle for manganese-catalyzed C-H functionalization.

Applications and Logical Relationships

The properties of this compound directly inform its diverse applications. Its solubility in organic media and the variable valency of the manganese ion are the core characteristics that enable its function as a catalyst in non-aqueous systems.

Figure 5. Relationship between properties, functions, and applications.

References

- 1. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 2. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DRIERS AND CATALYSTS [hunggiapaints.com]

- 4. chemelynesppecialities.com [chemelynesppecialities.com]

- 5. pcimag.com [pcimag.com]

- 6. All you need to know ablout paint driers - Goldstab Organics [goldstab.com]

- 7. d-nb.info [d-nb.info]

- 8. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron naphthenate | 1338-14-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]

- 12. This compound | 1336-93-2 [chemicalbook.com]

- 13. americanelements.com [americanelements.com]

- 14. Naphthenic acid | C21H38O4 | CID 71586777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. echemi.com [echemi.com]

- 17. calpaclab.com [calpaclab.com]

- 18. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 19. US2095508A - Process of manufacturing naphthenates - Google Patents [patents.google.com]

- 20. Determination of Cobalt and Manganese percentages in paint driers by complex formation titration [inis.iaea.org]

- 21. Manganese-catalyzed C H functionalizations driven via weak coordination: Recent developments and perspectives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Formula and Properties of Manganese Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese naphthenate is a complex organometallic compound widely utilized as a siccative, or drying agent, in paints, varnishes, and coatings. It also finds applications as a catalyst in various chemical processes. This technical guide provides a comprehensive overview of this compound, with a particular focus on its molecular formula, which is not that of a single, discrete molecule but rather a mixture of manganese salts of various naphthenic acids. This guide details its chemical nature, synthesis, analytical determination, and mechanism of action, presenting quantitative data in accessible formats and visualizing key processes.

Understanding the "Molecular Formula": A Complex Mixture

A key aspect to understanding this compound is recognizing that it does not have a single, defined molecular formula. It is a complex mixture because its precursor, naphthenic acid, is a non-uniform mixture of cycloaliphatic carboxylic acids obtained from petroleum distillates.[1]

The general formula for naphthenic acids can be represented as CnH2n+zO2 , where:

-

'n' is the number of carbon atoms.

-

'z' is a non-positive even integer that indicates the degree of cyclization (e.g., z=0 for acyclic, z=-2 for monocyclic, z=-4 for bicyclic).[2]

Consequently, this compound is a collection of manganese (II) salts of these various acids. While a specific formula like (C11H7O2)2Mn or C22H14MnO4 is sometimes used for representation, it should be understood as an illustrative example of one possible component within the mixture.[3] The manganese cation is in the +2 oxidation state.

Physicochemical Properties

Commercial this compound is typically supplied as a solution in a solvent like mineral spirits. The properties of these solutions can vary depending on the source of the naphthenic acids and the concentration of the manganese salt.

| Property | Typical Value | Reference |

| Appearance | Amber to dark purple/black, clear to cloudy liquid | [4] |

| Manganese Content | 2% - 10% w/w | [3][4][5] |

| Flash Point | ~55 °C | [4] |

| Solubility | Soluble in benzene, mineral spirits | [1] |

| Physical State (20°C) | Liquid | [4] |

Experimental Protocols

Synthesis of this compound (Representative Lab-Scale Protocol)

The synthesis of this compound is generally achieved through a precipitation or fusion reaction. The following is a representative laboratory-scale procedure based on the reaction of a manganese salt with sodium naphthenate.

Materials:

-

Naphthenic Acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Manganese (II) Sulfate (MnSO4) or Manganese (II) Chloride (MnCl2)

-

Water

-

Organic Solvent (e.g., mineral spirits)

Procedure:

-

Saponification: In a reaction vessel, dissolve a known quantity of naphthenic acid in water. Stoichiometrically, add a solution of sodium hydroxide with stirring to form sodium naphthenate. Heat may be applied to facilitate the reaction.

-

Precipitation: In a separate vessel, prepare an aqueous solution of a manganese (II) salt (e.g., MnSO4).

-

Reaction: Slowly add the manganese (II) salt solution to the sodium naphthenate solution with vigorous stirring. A precipitate of this compound will form.

-

Isolation and Washing: The precipitated this compound can be isolated by filtration. It should be washed with water to remove any unreacted salts.

-

Drying and Formulation: The isolated this compound is then dried. For commercial use, it is typically dissolved in an appropriate organic solvent to achieve the desired manganese concentration.[6]

Analytical Determination of Manganese Content

The concentration of manganese is a critical quality control parameter. The ASTM D2375 standard test method, although withdrawn, provides a reliable basis for its determination by EDTA titration.[7][8]

Principle: A sample of this compound is dissolved in a suitable solvent, and the manganese is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH.

Reagents:

-

Toluene-alcohol mixture

-

Ascorbic acid

-

Ammonia-ammonium chloride buffer solution

-

Eriochrome Black T indicator

-

Standardized EDTA solution (0.01 M)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the this compound solution into a conical flask. Add the toluene-alcohol mixture to dissolve the sample.

-

Reduction: Add a small amount of ascorbic acid to ensure manganese is in the Mn(II) state.

-

Buffering: Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Indication: Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.

-

Titration: Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color changes from wine-red to a pure blue.

-

Calculation: The percentage of manganese can be calculated from the volume of EDTA used, its molarity, and the weight of the sample.

An alternative and more modern technique for the determination of manganese is Atomic Absorption Spectroscopy (AAS) , which offers high sensitivity and specificity.

Mechanism of Action as a Paint Drier

This compound functions as a primary or active drier in alkyd-based coatings. It catalyzes the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin, a process known as autoxidation. This accelerates the transformation of the liquid paint film into a hard, solid layer.[2][6]

The catalytic cycle involves the manganese ion cycling between its Mn(II) and Mn(III) oxidation states.

Key Steps:

-

Activation: The Mn(II) naphthenate reacts with atmospheric oxygen.

-

Hydroperoxide Decomposition: The activated manganese complex facilitates the decomposition of hydroperoxides (ROOH), which are naturally formed on the unsaturated parts of the alkyd binder. This decomposition generates highly reactive free radicals (RO• and ROO•).

-

Propagation: These free radicals initiate a chain reaction, abstracting hydrogen atoms from other unsaturated fatty acid chains, leading to the formation of more radicals and promoting the uptake of oxygen.

-

Cross-linking: The radical chain reactions result in the formation of covalent bonds (cross-links) between the polymer chains of the alkyd resin, leading to the hardening of the paint film.

Conclusion

This compound is a commercially significant material whose chemical identity is that of a complex mixture rather than a single compound. Its efficacy as a drying agent is a result of the catalytic activity of the manganese ion in promoting the oxidative cross-linking of alkyd resins. A thorough understanding of its composition, properties, and mechanism of action is crucial for its effective formulation and application in the coatings and chemical industries. The protocols and data presented in this guide offer a foundational resource for professionals working with this versatile organometallic complex.

References

- 1. This compound | 1336-93-2 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]

- 4. This compound | 1336-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. specialchem.com [specialchem.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Standard - Standard Test Method for Manganese in Paint Driers by EDTA Method ASTM D2375 - Svenska institutet för standarder, SIS [sis.se]

An In-depth Technical Guide to the Solubility of Manganese Naphthenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese naphthenate is an organometallic compound with significant applications across various industries, primarily as a drier in paints, varnishes, and inks, and as a catalyst in polymerization and oxidation reactions.[1] Its efficacy in these applications is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of this compound, a metal soap, is governed by the principle of "like dissolves like."[2] As a non-polar substance, it exhibits greater solubility in non-polar organic solvents. Several factors influence its solubility, including the nature of the organic solvent (polarity, molecular structure), temperature, and the specific composition of the this compound, which can vary depending on the naphthenic acid feedstock.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Benzene | Soluble | [3][4][5] |

| Toluene | Soluble | [6][7] | |

| Aliphatic Hydrocarbons | Mineral Spirits | Soluble | [3] |

| Turpentine | Soluble | [6][7] | |

| Water | Water | Insoluble | [6][7] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent at a specified temperature. This protocol is adapted from general methods for solubility determination of chemical substances.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance (accurate to 0.1 mg)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Glass syringes

-

Pre-weighed glass vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the selected organic solvent. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed (to the experimental temperature) glass syringe to avoid precipitation.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). The exact temperature should be below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) x 100

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent for specific handling and disposal instructions.[8][9][10]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step in many of its applications. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for organic solvent selection.

Conclusion

This compound demonstrates favorable solubility in a range of non-polar organic solvents, a characteristic that is fundamental to its industrial utility. While quantitative solubility data remains sparse in publicly accessible literature, the provided experimental protocol offers a robust framework for its determination. The logical workflow for solvent selection further provides a systematic approach for researchers and professionals to identify the optimal solvent for their specific application, balancing solubility with other critical parameters such as safety, cost, and material compatibility. Further research to quantify the solubility of this compound in a broader spectrum of organic solvents would be a valuable contribution to the field.

References

- 1. nbinno.com [nbinno.com]

- 2. dl.astm.org [dl.astm.org]

- 3. This compound | 1336-93-2 [chemicalbook.com]

- 4. 1336-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound-Shenzhen Jieling Industries Co., LTD [szjlin.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

In-Depth Technical Guide on the Mechanism of Action of Manganese Naphthenate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Manganese naphthenate is a manganese salt of naphthenic acid, a complex mixture of cycloaliphatic carboxylic acids.[1] It is widely utilized as a catalyst in various industrial processes, most notably as a siccative or drying agent in paints, coatings, and inks.[2][3] In this capacity, it significantly accelerates the oxidative polymerization of drying oils, facilitating the transition from a liquid film to a solid, durable coating.[2] Beyond its primary role as a siccative, this compound and related manganese complexes exhibit catalytic activity in a range of organic reactions, including polymerization initiation and C-H bond activation.[2][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound in these catalytic applications, with a focus on its role in autoxidation, detailed experimental protocols for its synthesis and evaluation, and a summary of relevant quantitative data.

Mechanism of Action in Autoxidative Drying

The primary function of this compound as a siccative is to catalyze the autoxidation of unsaturated fatty acid chains present in drying oils, such as those found in alkyd resins.[5][6] This process is a free-radical chain reaction involving initiation, propagation, and termination steps, ultimately leading to the formation of a cross-linked polymer network.[7] The catalytic activity of this compound stems from the ability of the manganese ion to cycle between its +2 and +3 oxidation states.[8]

The generally accepted mechanism proceeds as follows:

-

Initiation: The catalytic cycle is initiated by the reaction of Mn(II) with atmospheric oxygen to form a Mn(III)-superoxide complex. This complex can then abstract a hydrogen atom from a doubly allylic position of an unsaturated fatty acid (RH), generating a fatty acid radical (R•) and a manganese hydroperoxide species. Alternatively, pre-existing hydroperoxides (ROOH) in the oil can react with both Mn(II) and Mn(III) to generate radicals.[6]

-

Mn(II) + O₂ → [Mn(III)-O₂⁻]

-

[Mn(III)-O₂⁻] + RH → R• + Mn(III)-OOH

-

ROOH + Mn(II) → RO• + OH⁻ + Mn(III)

-

ROOH + Mn(III) → ROO• + H⁺ + Mn(II)

-

-

Propagation: The fatty acid radical (R•) rapidly reacts with atmospheric oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, propagating the radical chain and forming a new fatty acid radical and a hydroperoxide (ROOH).[7]

-

R• + O₂ → ROO•

-

ROO• + RH → ROOH + R•

-

-

Cross-linking and Termination: The cross-linking of the polymer network, which leads to the solidification of the film, occurs through the termination reactions of the various radical species (R•, RO•, and ROO•). These reactions form stable C-C, C-O-C, and C-O-O-C bonds between fatty acid chains.[6]

The catalytic role of this compound is to accelerate the decomposition of hydroperoxides, thereby increasing the concentration of chain-propagating radicals and significantly reducing the drying time of the coating.[9]

Quantitative Data on Catalytic Performance

| Catalyst System | Metal Concentration (wt% on solid resin) | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Through-Dry Time (hours) | Reference |

| This compound | 0.05 - 0.15 | Slower than Cobalt | Slower than Cobalt | Promotes through-drying | [10][11] |

| Cobalt Naphthenate/Octoate | 0.02 - 0.08 | Fast surface drying | Fast | Can cause surface wrinkling | [10][11] |

| Iron Catalysts | > 0.1 | Generally poor at ambient temp. | Poor | Effective at elevated temperatures | [11] |

Experimental Protocols

Synthesis of this compound

This protocol describes a typical precipitation method for the synthesis of this compound.

Materials:

-

Naphthenic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese(II) sulfate (B86663) (MnSO₄) or Manganese(II) chloride (MnCl₂)

-

Toluene or other suitable organic solvent

-

Distilled water

Procedure:

-

Preparation of Sodium Naphthenate:

-

Dissolve a known amount of naphthenic acid in a suitable organic solvent like toluene.

-

In a separate vessel, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the naphthenic acid solution with vigorous stirring. The reaction is exothermic. Continue stirring until the naphthenic acid is completely neutralized to form sodium naphthenate. This can be confirmed by checking the pH of the aqueous phase.[1]

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of a manganese(II) salt (e.g., MnSO₄).

-

Slowly add the manganese(II) salt solution to the sodium naphthenate solution with continuous stirring. This compound will precipitate out of the solution.[1]

-

-

Isolation and Purification:

-

Separate the precipitated this compound by filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted salts and impurities.

-

Dry the this compound in a vacuum oven at a low temperature (e.g., 60-80 °C) to a constant weight.[12]

-

Characterization of this compound

a) Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the synthesized this compound and to confirm the coordination of the carboxylate groups to the manganese ion.

Procedure:

-

Prepare a sample of the dried this compound. This can be done by grinding a small amount of the sample with potassium bromide (KBr) to form a pellet or by dissolving the sample in a suitable solvent for analysis in a liquid cell.

-

Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for the characteristic absorption bands. The disappearance of the broad -OH band of the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the manganese ion confirm the formation of the salt.

b) X-ray Diffraction (XRD):

XRD is used to determine the crystalline or amorphous nature of the synthesized this compound.

Procedure:

-

Prepare a powdered sample of the dried this compound.

-

Mount the sample on the XRD instrument.

-

Record the diffraction pattern over a suitable range of 2θ angles.

-

Analyze the resulting diffractogram. Broad, diffuse peaks are indicative of an amorphous or poorly crystalline material, which is typical for metal naphthenates due to the complex mixture of naphthenic acids.

Evaluation of Catalytic Performance (Drying Time)

The following protocol is based on the principles outlined in ASTM D5895 for measuring the drying time of organic coatings.[12][13]

Materials:

-

Coating formulation (e.g., alkyd paint) without siccative.

-

Synthesized this compound.

-

Standard glass or metal panels.

-

Film applicator (e.g., Bird applicator) to ensure uniform film thickness.

-

Mechanical drying time recorder.

-

Controlled environment chamber (constant temperature and humidity).

Procedure:

-

Sample Preparation:

-

Accurately weigh the coating formulation and add a precise amount of the this compound catalyst. The concentration should be based on the weight of the solid resin.

-

Thoroughly mix the catalyst into the coating until homogeneous.

-

-

Film Application:

-

Place a clean test panel on a flat surface.

-

Apply the coating formulation to the panel using a film applicator to achieve a consistent wet film thickness.

-

-

Drying Time Measurement:

-

Immediately place the coated panel in the mechanical drying time recorder within a controlled environment chamber (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).

-

Start the recorder. A stylus will travel along the coating at a constant speed, leaving a track.

-

-

Data Analysis:

-

After the test duration, examine the track left by the stylus to determine the different stages of drying:

-

Set-to-touch time: The point at which the stylus no longer leaves a continuous track.

-

Tack-free time: The point at which the film does not pull away with the stylus.

-

Dry-hard time: The point at which the stylus no longer leaves a visible mark on the surface.

-

Dry-through time: The point at which the stylus moves over the surface without leaving any indentation.

-

-

Record the time for each stage.

-

Diagrams

Catalytic Cycle of this compound in Autoxidative Drying

Caption: Catalytic cycle of this compound in the autoxidative drying of oils.

Experimental Workflow for Evaluating Catalyst Performance

References

- 1. Page loading... [guidechem.com]

- 2. Manganese catalyzed auto-oxidation of dopamine to 6-hydroxydopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP0022927B1 - Heavy metal manganese oxidation catalysts and process for their production - Google Patents [patents.google.com]

- 11. paint.org [paint.org]

- 12. paint.org [paint.org]

- 13. industrialphysics.com [industrialphysics.com]

A Theoretical and Methodological Guide to Quantum Chemical Calculations of Manganese Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Manganese naphthenate serves as a crucial catalyst and drying agent in numerous industrial applications, including paints, coatings, and as a polymerization initiator.[1][2][3] Despite its widespread use, a comprehensive understanding of its electronic structure and reactive mechanisms at a quantum mechanical level remains largely unexplored in publicly available literature. This technical guide provides a foundational framework for researchers interested in applying quantum chemical calculations to elucidate the properties of this compound. It outlines the theoretical background, proposes suitable computational methodologies, and details relevant experimental protocols for validation. Furthermore, this document summarizes existing quantitative data for related manganese carboxylate complexes to serve as a comparative baseline and presents a logical workflow for its catalytic activity.

Introduction to this compound

This compound is a complex mixture of manganese salts of naphthenic acids, which are themselves a complex mixture of cycloaliphatic carboxylic acids.[2] It is commercially available, typically as a dark brown, viscous liquid or paste, and is soluble in organic solvents like mineral spirits.[4][5][6] The manganese content in commercial preparations is often around 6%.[1][7] Its primary industrial application is as a siccative, or drying agent, in oil-based paints and varnishes, where it catalyzes the oxidative cross-linking of drying oils.[2][3][4] It also finds use as a catalyst in synthetic rubber production and as a wood preservative.[6][8]

The core of this compound's functionality lies in the redox activity of the manganese ion. The naphthenate ligands solubilize the manganese in the non-polar medium of paints and resins, making it available to participate in catalytic cycles. Understanding the geometry, electronic structure, and reactivity of the manganese coordination sphere is paramount to optimizing its performance and developing novel catalysts.

Theoretical Framework for Quantum Chemical Calculations

Due to the presence of a transition metal (manganese), quantum chemical calculations on this compound require careful consideration of electron correlation and spin multiplicity. Density Functional Theory (DFT) is a computationally efficient and generally accurate method for studying such systems.[9]

2.1. The Manganese Cation

Manganese (Mn) is a first-row transition metal with the electron configuration [Ar] 3d⁵ 4s².[10][11][12] In this compound, it is typically in the +2 or +3 oxidation state. The Mn(II) ion has a d⁵ electron configuration, which can exist in a high-spin (S=5/2) or low-spin (S=1/2) state. The Mn(III) ion has a d⁴ configuration, which can have high-spin (S=2) or intermediate-spin (S=1) states. The ground state spin multiplicity will depend on the ligand field environment provided by the naphthenate carboxylate groups. For Mn(II) in an octahedral field, a high-spin configuration is common.

2.2. Choice of DFT Functional and Basis Set

The choice of DFT functional is critical for obtaining accurate results for transition metal complexes. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a generalized gradient approximation (GGA) functional, are often a good starting point. For more accurate predictions of reaction barriers and electronic properties, range-separated or double-hybrid functionals may be employed.

The basis set should be of sufficient size to accurately describe the electronic structure of both the manganese center and the surrounding ligands. A double-zeta quality basis set, such as 6-31G(d), is a minimal starting point. For more accurate calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended. For the manganese atom, effective core potentials (ECPs) like the LANL2DZ basis set can be used to reduce computational cost by treating the core electrons implicitly.

2.3. Solvation Effects

Since this compound is primarily used in solution, accounting for solvent effects is important. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to model the bulk solvent environment without explicitly including solvent molecules, thus saving computational resources.

Proposed Computational Workflow

A systematic computational investigation of this compound would involve the following steps:

-

Model System Selection: Due to the complexity of the naphthenic acid mixture, a representative model ligand, such as cyclopentanecarboxylic acid or cyclohexanecarboxylic acid, should be chosen. The coordination environment of the manganese ion (e.g., mononuclear, dinuclear, coordination number) should be systematically varied.

-

Geometry Optimization: The geometry of the model this compound complex should be optimized in the gas phase and in a relevant solvent. Frequency calculations should be performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Structure Analysis: Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes examining the molecular orbitals, spin density distribution, and atomic charges. This information will provide insights into the nature of the metal-ligand bonding and the reactivity of the complex.

-

Spectroscopic Property Prediction: Quantum chemical calculations can be used to predict various spectroscopic properties, such as infrared (IR) and UV-Vis spectra. These predictions can be compared with experimental data to validate the computational model.

-

Reactivity Studies: The catalytic mechanism of this compound in oxidative polymerization can be investigated by calculating the reaction pathways and activation barriers for key elementary steps, such as hydroperoxide decomposition and radical generation.

Quantitative Data Summary

Direct quantitative experimental or computational data for this compound is scarce in the literature. However, data for related manganese carboxylate complexes can provide a useful reference point.

| Property | Compound | Value | Method/Conditions | Reference |

| Magnetic Properties | [Mn(cpdba)]n | J = -3.51 cm⁻¹ (antiferromagnetic) | Magnetic susceptibility measurements | [13] |

| [Mn₂(cpdba)₂(2,2'-bpy)₂(H₂O)₂]·H₂O | J = -0.55 cm⁻¹ (antiferromagnetic) | Magnetic susceptibility measurements | [13] | |

| Thermal Properties | Manganese Laurate | Onset Melting Point: 104.95 °C | Differential Scanning Calorimetry (DSC) | [14][15] |

| Manganese Palmitate | Onset Melting Point: 111.27 °C | Differential Scanning Calorimetry (DSC) | [14][15] | |

| Manganese Stearate | Onset Melting Point: 114.69 °C | Differential Scanning Calorimetry (DSC) | [14][15] | |

| Density | Manganese Laurate | 0.376 g/cm³ | Experimental Measurement | [14][15] |